molecular formula C3H5IO B1660834 2-Iodoprop-2-en-1-ol CAS No. 84201-43-4

2-Iodoprop-2-en-1-ol

Cat. No. B1660834
CAS RN: 84201-43-4
M. Wt: 183.98 g/mol
InChI Key: FHHWTHLPJBYMGP-UHFFFAOYSA-N
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Description

2-Iodoprop-2-en-1-ol is a chemical compound with the molecular formula C3H5IO . It has a molecular weight of 183.98 g/mol . The IUPAC name for this compound is 2-iodoprop-2-en-1-ol .


Molecular Structure Analysis

The InChI representation of 2-Iodoprop-2-en-1-ol is InChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2 . The canonical SMILES representation is C=C(CO)I .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are both 183.93851 g/mol . The topological polar surface area is 20.2 Ų . The compound has a heavy atom count of 5 .

Safety And Hazards

The compound is associated with several hazard statements including H226, H302, H315, H319, H335 . Precautionary statements associated with the compound include P210, P233, P235, P240, P241, P242, P243, P261, P264, P270, P271, P280, P301+P312, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

2-iodoprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5IO/c1-3(4)2-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHWTHLPJBYMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CO)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460836
Record name 2-Propen-1-ol, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodoprop-2-en-1-ol

CAS RN

84201-43-4
Record name 2-Propen-1-ol, 2-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodoprop-2-en-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Iodoprop-2-en-1-ol
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2-Iodoprop-2-en-1-ol

Citations

For This Compound
19
Citations
DQ Hoan - Vietnam Journal of Chemistry, 2015 - vjs.ac.vn
… The organic layers were washed with water (5 x 50 mL), brine (2 x 20 mL), then dried over MgSO4 followed by evaporated to give 2-iodoprop-2-en-1-ol (9) in 92% yield. The product is …
Number of citations: 0 vjs.ac.vn
ASK Hashmi, T Häffner, M Rudolph… - … –A European Journal, 2011 - Wiley Online Library
… The resulting diynes 14 were coupled with 2-iodoprop-2-en-1-ol. All the Sonogashira coupling reactions were … Sonogashira reaction of 14 and 2-iodoprop-2-en-1-ol to ene-diynes 15. …
F Bayliffe - 2013 - wrap.warwick.ac.uk
This thesis describes the synthesis of methyleneaziridines bearing aryl groups and investigates some of their chemistry, focusing on thermal rearrangements and metal catalysed …
Number of citations: 2 wrap.warwick.ac.uk
MÇ Eren, A Eren, S Dartar, BU Kaya… - Organic & …, 2023 - pubs.rsc.org
… The individually prepared BODIPY-acetylene (BOD-AC) was coupled with 2-iodoprop-2-en-1-ol to create the title probe scaffold in a good yield (70% yield). Following chromatographic …
Number of citations: 5 pubs.rsc.org
R Wagner, P Wollnitzke, S Essig, JP Gölz - Synthesis, 2023 - thieme-connect.com
… The combined organic layers were dried (MgSO4), filtered and concentrated in vacuo to give crude 2-iodoprop-2-en-1-ol as an orange oil (7.11 g, 38.6 mmol, 45%). The product was …
Number of citations: 2 www.thieme-connect.com
KL Handore - 2016 - dspace.ncl.res.in
… To a stirred solution of n–BuLi (7.8 mL, 2.0 M solution in cyclohexane, 15.6 mmol) in Et2O (15 mL) at −78 C was added 2-iodoprop-2-en-1-ol (1.42 g, 7.81 mmol) in Et2O (15 mL) …
Number of citations: 0 dspace.ncl.res.in
JT Zhang, XL Qi, J Chen, BS Li, YB Zhou… - The Journal of Organic …, 2011 - ACS Publications
An accelerated, enantioselective, and general synthetic route to a class of malyngamides, K (1), L (3), and 5′′-epi-C (4), bearing a cyclohexenone ring or a heavily oxygenated six-…
Number of citations: 31 pubs.acs.org
BU Kaya - 2021 - gcris.iyte.edu.tr
Of all transition metals, gold has long sustained attention owing to its unique chemical and physical properties. Beyond that, the ease of processing gold allows its use in science, …
Number of citations: 2 gcris.iyte.edu.tr
KC Nicolaou, WE Brenzovich, PG Bulger… - Organic & Biomolecular …, 2006 - pubs.rsc.org
Two strategies for the projected total synthesis of the phenomenally potent antitumour macrolides amphidinolide N (1) and caribenolide I (2) are described. The title compounds are …
Number of citations: 79 pubs.rsc.org
WS Bremner - 2010 - library-archives.canada.ca
Part I'. The focus of this section is on the total synthesis of a natural product stemming from a group of'cis, cis'-germacranolide-type sesquiterpene lactones. Ring closing metathesis was …
Number of citations: 0 library-archives.canada.ca

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